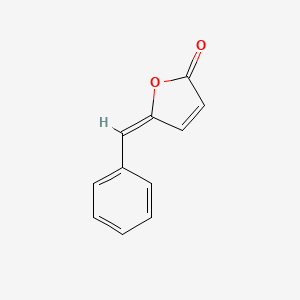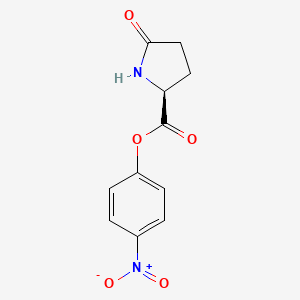
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO3 and a molecular weight of 287.09 g/mol . This compound is characterized by the presence of a boronic acid group, a fluoro substituent, and a 2-methylbenzylcarbamoyl moiety attached to a benzene ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid typically involves the following steps:
Formation of the Benzylcarbamoyl Intermediate: The initial step involves the reaction of 2-methylbenzylamine with a suitable carbonyl compound, such as 2-fluorobenzoyl chloride, to form the benzylcarbamoyl intermediate. This reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Boronic Acid Formation: The benzylcarbamoyl intermediate is then subjected to a borylation reaction using a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate. The major product formed is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents, such as hydrogen peroxide or sodium perborate.
Reduction: The carbonyl group in the benzylcarbamoyl moiety can be reduced to the corresponding alcohol using reducing agents, such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
科学研究应用
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with serine and threonine residues in proteases.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
作用机制
The mechanism of action of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is primarily attributed to the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. In the context of protease inhibition, the boronic acid group interacts with the active site serine or threonine residues, forming a tetrahedral adduct that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme’s activity.
相似化合物的比较
Similar Compounds
2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid: Similar structure but with a different position of the methyl group on the benzene ring.
2-Fluoro-5-(3-methylbenzylcarbamoyl)benzeneboronic acid: Similar structure but with different positions of the fluoro and methyl groups on the benzene ring.
Uniqueness
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is unique due to the specific positioning of the fluoro and methylbenzylcarbamoyl groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in synthetic chemistry and potential drug development.
属性
分子式 |
C15H15BFNO3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC 名称 |
[2-fluoro-3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-10-5-2-3-6-11(10)9-18-15(19)12-7-4-8-13(14(12)17)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |
InChI 键 |
VWRTZXQHIDWRKI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


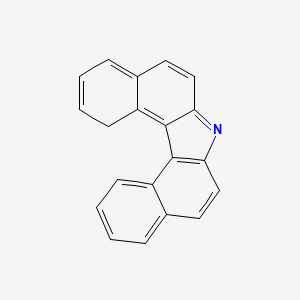
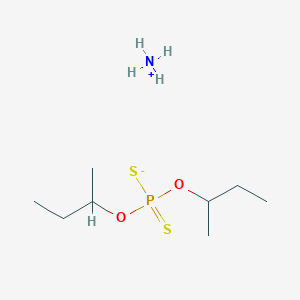
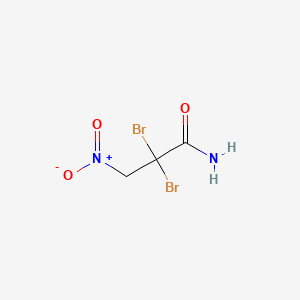
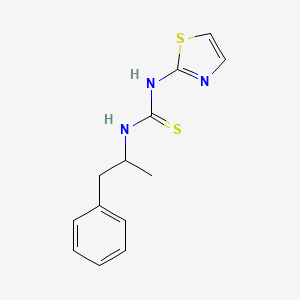
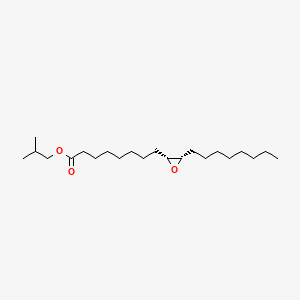
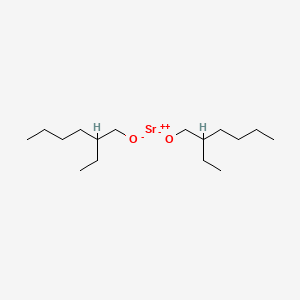
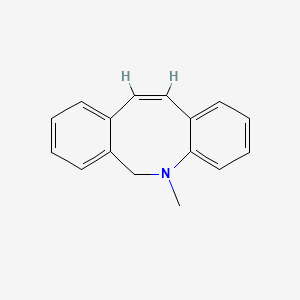

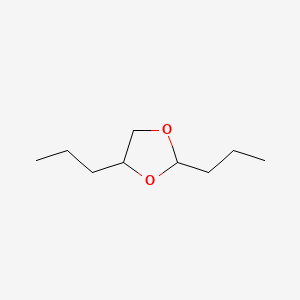
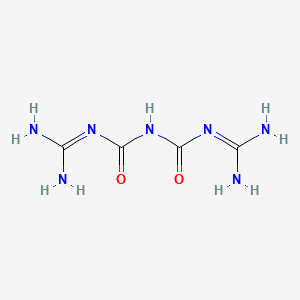
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)

